molecular formula C8H6ClNOS B1612834 7-Chloro-4-methyl-2(3h)-benzothiazolone CAS No. 80567-63-1

7-Chloro-4-methyl-2(3h)-benzothiazolone

Cat. No.: B1612834
CAS No.: 80567-63-1
M. Wt: 199.66 g/mol
InChI Key: RZOPITBRNLGZKV-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2(3h)-benzothiazolone is an organic compound that belongs to the benzothiazolone family. This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the benzothiazolone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2(3h)-benzothiazolone typically involves the reaction of 4-methyl-2-aminobenzenethiol with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methyl-2-aminobenzenethiol and chloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2(3h)-benzothiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazolone derivatives.

Scientific Research Applications

7-Chloro-4-methyl-2(3h)-benzothiazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2(3h)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-methyl-2H-chromen-2-one: This compound shares a similar structure but has a different core ring system.

    7-Chloro-4-methyl-2-[(2-phenylethyl)amino]quinolinium: Another structurally related compound with different functional groups.

Uniqueness

7-Chloro-4-methyl-2(3h)-benzothiazolone is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the benzothiazolone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)7-6(4)10-8(11)12-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPITBRNLGZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608269
Record name 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-63-1
Record name 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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